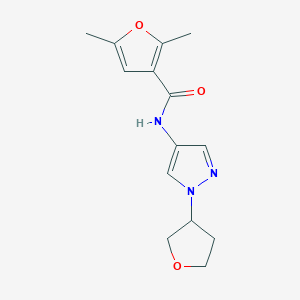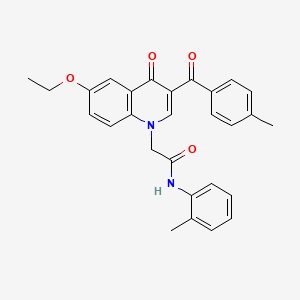![molecular formula C19H18N2O4S B2952515 2-Morpholinobenzo[d]thiazol-6-yl 2-phenoxyacetate CAS No. 941936-01-2](/img/structure/B2952515.png)
2-Morpholinobenzo[d]thiazol-6-yl 2-phenoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Morpholinobenzo[d]thiazol-6-yl 2-phenoxyacetate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a biological tool. This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound that possesses a wide range of biological activities. The incorporation of a morpholine ring and a phenoxyacetate group into the benzo[d]thiazole scaffold has resulted in the formation of a novel compound with unique properties.
Mécanisme D'action
Target of Action
It is known that thiazole derivatives have diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various targets leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to have a range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-Morpholinobenzo[d]thiazol-6-yl 2-phenoxyacetate is its ability to selectively inhibit various enzymes. This property makes it an ideal tool for studying the role of these enzymes in various cellular processes. However, the compound's potency and selectivity can also be a limitation, as it may interfere with other cellular processes and cause off-target effects.
Orientations Futures
The potential applications of 2-Morpholinobenzo[d]thiazol-6-yl 2-phenoxyacetate in the field of drug discovery are vast. Further studies are needed to elucidate the exact mechanism of action of this compound and its potential targets. The development of more potent and selective derivatives of 2-Morpholinobenzo[d]thiazol-6-yl 2-phenoxyacetate could lead to the discovery of novel drugs for the treatment of various diseases. Additionally, the use of this compound in combination with other drugs could enhance their efficacy and reduce their side effects. The future of 2-Morpholinobenzo[d]thiazol-6-yl 2-phenoxyacetate as a biological tool looks promising, and further research in this area is warranted.
Conclusion
In conclusion, 2-Morpholinobenzo[d]thiazol-6-yl 2-phenoxyacetate is a novel compound that has gained significant attention in the field of scientific research. Its unique properties make it an ideal tool for studying the role of various enzymes in cellular processes. The synthesis of this compound has been reported in several publications, and its purity has been confirmed using various analytical techniques. The exact mechanism of action of 2-Morpholinobenzo[d]thiazol-6-yl 2-phenoxyacetate is still under investigation, but its potential as a biological tool is vast. Further research in this area could lead to the discovery of novel drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-Morpholinobenzo[d]thiazol-6-yl 2-phenoxyacetate involves the reaction of 2-phenoxyacetic acid with 2-aminobenzenethiol in the presence of thionyl chloride to form 2-phenoxyacetothioamide. The resulting compound is then reacted with morpholine in the presence of triethylamine to form 2-Morpholinobenzo[d]thiazol-6-yl 2-phenoxyacetate. The synthesis of this compound has been reported in several publications, and the purity of the compound has been confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
2-Morpholinobenzo[d]thiazol-6-yl 2-phenoxyacetate has been extensively studied for its potential as a biological tool. This compound has been reported to exhibit inhibitory activity against several enzymes such as protein kinase C, phosphodiesterase, and tyrosine kinase. These enzymes play crucial roles in various cellular processes, and their inhibition by 2-Morpholinobenzo[d]thiazol-6-yl 2-phenoxyacetate could have significant implications in the field of drug discovery.
Propriétés
IUPAC Name |
(2-morpholin-4-yl-1,3-benzothiazol-6-yl) 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c22-18(13-24-14-4-2-1-3-5-14)25-15-6-7-16-17(12-15)26-19(20-16)21-8-10-23-11-9-21/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGCDMLFJDKSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinobenzo[d]thiazol-6-yl 2-phenoxyacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2952432.png)



![6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine](/img/structure/B2952441.png)
![1-[4-[3-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2952442.png)

![5-(4-methoxyphenyl)-3-methyl-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2952445.png)
![2-(3-(Dimethylamino)propyl)-1-(4-isopropoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2952446.png)
![(Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2952447.png)



